molecular formula C19H23FN2O4S B2682790 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide CAS No. 941917-44-8

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2682790
CAS No.: 941917-44-8
M. Wt: 394.46
InChI Key: BFTCIPJBOQEOCE-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound with a molecular formula of C17H20FN2O4S This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, a morpholinoethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Fluorinated Intermediate:

    Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Morpholinoethyl Group Addition: The morpholinoethyl group is typically added through a nucleophilic substitution reaction involving morpholine and an appropriate alkyl halide.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and methoxyphenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
  • 2-(3-fluoro-4-methoxyphenyl)ethanimidamide
  • 3-fluoro-N-(2-(4-methoxyphenyl)-1,3-thiazol-4-yl)methylbenzenesulfonamide

Uniqueness

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-25-17-7-5-15(6-8-17)19(22-9-11-26-12-10-22)14-21-27(23,24)18-4-2-3-16(20)13-18/h2-8,13,19,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTCIPJBOQEOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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